4-Bromo-1-[chloro(difluoro)-methoxy]-2-nitro-benzene
Overview
Description
4-Bromo-1-[chloro(difluoro)-methoxy]-2-nitro-benzene is an organic compound characterized by the presence of bromine, chlorine, difluoromethoxy, and nitro functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-[chloro(difluoro)-methoxy]-2-nitro-benzene typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 1-chloro-2-nitrobenzene, followed by the introduction of the difluoromethoxy group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases and specific solvents to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-[chloro(difluoro)-methoxy]-2-nitro-benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the difluoromethoxy group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, resulting in various substituted benzene derivatives.
Reduction: The major product is 4-Bromo-1-[chloro(difluoro)-methoxy]-2-amino-benzene.
Oxidation: Products include oxidized derivatives of the difluoromethoxy group.
Scientific Research Applications
4-Bromo-1-[chloro(difluoro)-methoxy]-2-nitro-benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-1-[chloro(difluoro)-methoxy]-2-nitro-benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the difluoromethoxy group can influence the compound’s lipophilicity and membrane permeability. These interactions can affect various biochemical pathways, making the compound a valuable tool in mechanistic studies.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-chloro-2-nitrobenzene: Lacks the difluoromethoxy group, resulting in different reactivity and applications.
4-Bromo-1-[chloro(difluoro)-methoxy]benzene: Lacks the nitro group, affecting its redox properties.
4-Bromo-2-chloro-1-fluorobenzene: Contains a fluorine atom instead of the difluoromethoxy group, leading to different chemical behavior.
Uniqueness
4-Bromo-1-[chloro(difluoro)-methoxy]-2-nitro-benzene is unique due to the combination of its functional groups, which impart distinct reactivity and potential applications. The presence of both nitro and difluoromethoxy groups allows for a wide range of chemical transformations and interactions, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
4-bromo-1-[chloro(difluoro)methoxy]-2-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClF2NO3/c8-4-1-2-6(15-7(9,10)11)5(3-4)12(13)14/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWQIGFJVJWKTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])OC(F)(F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClF2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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